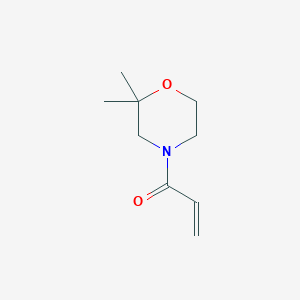

![molecular formula C19H14F3N5OS B2884480 3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-84-9](/img/structure/B2884480.png)

3-(4-methoxyphenyl)-7-((3-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a methoxyphenyl group, a trifluoromethyl group, a benzylthio group, and a triazolopyrimidine group . These groups are common in many pharmaceuticals and biologically active compounds .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving various functional group transformations . For instance, trifluoromethyl groups can be introduced through reactions with sulfur tetrafluoride .Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the triazolopyrimidine group. The trifluoromethyl group is known to have a significant electronegativity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the trifluoromethyl group is known to affect the acidity and basicity of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the trifluoromethyl group can affect the solubility of compounds .Scientific Research Applications

Synthesis Techniques and Structural Insights

Innovative Synthesis Methods : The synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines, which share structural similarities with the compound , has been facilitated through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows for the metal-free oxidative N-N bond formation, offering a convenient route to construct the triazolo[1,5-a]pyridine skeleton with high yields and short reaction times (Zheng et al., 2014).

Structural Characterization and Derivatives Synthesis : The compound's related derivatives, such as triazolo-thieno[3,2-e]pyrimidines, have been synthesized and studied for their structural properties through various cyclization reactions. These studies contribute to understanding the compound's chemical behavior and potential applications in developing new pharmaceuticals (Hamed et al., 2008).

Biological Activities and Potential Applications

Antimicrobial and Antifungal Properties : Derivatives incorporating a thiophene moiety have shown promising antimicrobial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents. Some derivatives have been found more potent than standard drugs against specific fungal strains, indicating their significance in medicinal chemistry (Mabkhot et al., 2016).

Antioxidant Activity : The synthesis of triazolopyrimidines has included evaluating their antioxidant activities, showcasing the compound's potential in addressing oxidative stress-related conditions. These studies underline the versatility of the compound and its derivatives in various therapeutic areas (Gilava et al., 2020).

Antitumor Activity : Certain derivatives of the compound have been explored for their antitumor activities, with some showing promise in inhibiting tumor growth. This research avenue is crucial for developing new cancer therapies and understanding the compound's role in cancer treatment (Shaaban et al., 2011).

Mechanism of Action

Mode of Action

The presence of a triazole ring and a pyrimidine ring in its structure suggests that it may interact with biological targets through hydrogen bonding and π-π stacking .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to interact with various biochemical pathways, including signal transduction pathways and metabolic pathways .

Pharmacokinetics

The presence of a methoxy group and a trifluoromethyl group in its structure suggests that it may have good oral bioavailability and metabolic stability .

Result of Action

Compounds with similar structures have been shown to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer activities .

properties

IUPAC Name |

3-(4-methoxyphenyl)-7-[[3-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3N5OS/c1-28-15-7-5-14(6-8-15)27-17-16(25-26-27)18(24-11-23-17)29-10-12-3-2-4-13(9-12)19(20,21)22/h2-9,11H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAUWIGUIVAGFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC(=CC=C4)C(F)(F)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

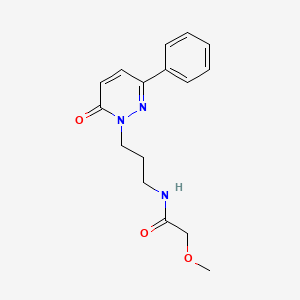

![2-(4-(trifluoromethoxy)phenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2884399.png)

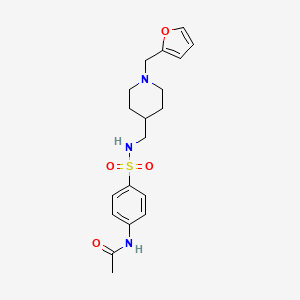

![ethyl 6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2884402.png)

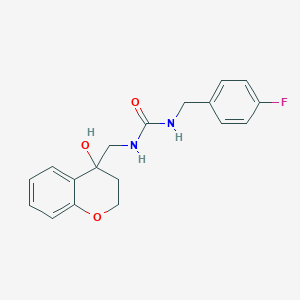

![6-[5-[2-(2-Methylphenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2884405.png)

![(5E)-5-[(4-chloroanilino)methylidene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one](/img/structure/B2884410.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B2884411.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2884413.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2884415.png)

![3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2884418.png)

![3-amino-2-[(4-fluoro-2-methylphenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2884419.png)